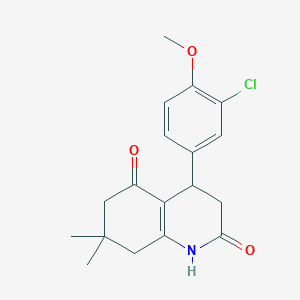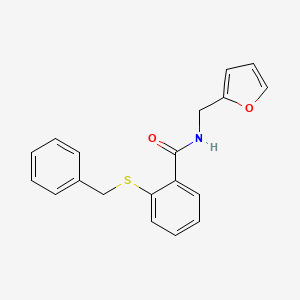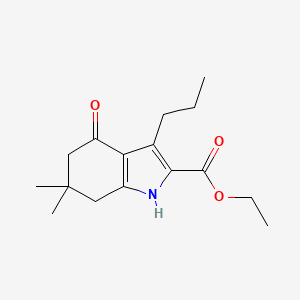![molecular formula C23H23N3O4 B4413673 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B4413673.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide
Vue d'ensemble
Description
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide, commonly known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the group of N-alkylated indazole-3-carboxamides, which are known to bind to the CB1 and CB2 receptors in the brain and produce similar effects to those of natural cannabinoids such as THC.
Mécanisme D'action
FUB-APINACA binds to the CB1 and CB2 receptors in the brain and produces a range of effects, including altered perception, mood, and behavior. It is believed to act as a partial agonist at these receptors, meaning that it activates them to a lesser extent than natural cannabinoids such as THC. This may explain why FUB-APINACA has a more potent psychoactive effect than other synthetic cannabinoids.
Biochemical and Physiological Effects
FUB-APINACA has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as altered levels of neurotransmitters such as dopamine and serotonin. It has also been shown to have a negative impact on memory and cognitive function, particularly in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
FUB-APINACA has several advantages for use in lab experiments, including its potency, selectivity for the CB1 and CB2 receptors, and ability to produce consistent effects. However, it also has several limitations, including its potential for toxicity and the lack of information available on its long-term effects. Researchers must exercise caution when using FUB-APINACA in lab experiments and ensure that appropriate safety measures are in place.
Orientations Futures
There are several future directions that could be explored in relation to FUB-APINACA. These include further studies on its mechanism of action, its potential therapeutic uses, and its long-term effects on the brain and body. Researchers could also investigate alternative synthesis methods for FUB-APINACA that are more efficient and cost-effective. Finally, studies could be conducted to compare the effects of FUB-APINACA to those of other synthetic cannabinoids and natural cannabinoids such as THC.
Applications De Recherche Scientifique
FUB-APINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been shown to produce similar effects to those of THC, including euphoria, relaxation, and altered perception. Studies have also shown that FUB-APINACA has a high affinity for the CB1 and CB2 receptors, which are responsible for mediating the effects of natural cannabinoids.
Propriétés
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-20-5-2-4-17(16-20)22(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)23(28)21-6-3-15-30-21/h2-10,15-16H,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEBANUXHHOZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4413594.png)
![N-[4-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B4413600.png)

![2,5-dimethyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4413613.png)
![4-{2-[(2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4413616.png)
![4-(3-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4413628.png)

![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413641.png)


![3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4413683.png)
![N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4413684.png)

![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine](/img/structure/B4413691.png)